molecular formula C18H12S B027909 1-Phenyldibenzothiophene CAS No. 104353-06-2

1-Phenyldibenzothiophene

Cat. No. B027909
M. Wt: 260.4 g/mol
InChI Key: VMXRUUFRMHNVDM-UHFFFAOYSA-N
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Description

1-Phenyldibenzothiophene is a chemical compound with the molecular formula C18H12S . It is also available as a 2D Mol file .


Synthesis Analysis

A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has been reported . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of 1-Phenyldibenzothiophene is available as a 2D Mol file . The molecular weight of this compound is 260.353 Da .


Chemical Reactions Analysis

The distribution of dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes in crude oils and source rocks from the Niger Delta Basin have been investigated . The phenyldibenzothiophene ratio-1 and phenyldibenzothiophene ratio-2 values in the rock samples were in the ranges of 0.08 to 0.67 and 0.20 to 2.53, respectively .

Scientific Research Applications

  • Organic Geochemistry : Phenyldibenzothiophenes, including 1-Phenyldibenzothiophene, are used as molecular markers of maturity in coals, aiding in the assessment of thermal stress in sedimentary rocks (Zhu et al., 2019). Additionally, phenylnaphtho[b]thiophenes and naphthylbenzo[b]thiophenes, closely related compounds, serve as novel markers of organic matter diagenesis in marine sedimentary rocks (Rospondek et al., 2007).

  • Organic Electronics and Photovoltaics : Bis(phenylthio/seleno)dibenzothio/selenophenes, which include structures similar to 1-Phenyldibenzothiophene, show potential in organic electronics and photovoltaic applications due to their unique molecular properties (Yasui et al., 1995).

  • Medicinal Chemistry : Compounds structurally related to 1-Phenyldibenzothiophene, like 2-phenylbenzothiazoles, exhibit significant antibacterial and antifungal activities, with some demonstrating potent cytotoxic activity against cancer cells (Nam et al., 2011). Moreover, new 2-phenylbenzothiazole derivatives show selective antitumor activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).

  • Environmental Science : In the context of environmental science, the hydrodesulfurization of dibenzothiophene, a compound related to 1-Phenyldibenzothiophene, is an essential process in removing sulfur from fossil fuels (Weber et al., 2008). This process is crucial for reducing sulfur dioxide emissions during fuel combustion.

properties

IUPAC Name

1-phenyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXRUUFRMHNVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4SC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423765
Record name 1-Phenyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyldibenzothiophene

CAS RN

104353-06-2
Record name 1-Phenyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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